molecular formula C14H12F3N5 B5211311 N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5211311
M. Wt: 307.27 g/mol
InChI Key: HWXCJRLKESQQCO-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS Number: 946339-53-3) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, which are recognized for their remarkable versatility and broad applications in pharmaceutical development . The TP core is isoelectronic with the purine ring system, allowing it to function as an effective bio-isostere in the design of novel enzyme inhibitors, particularly for targets that naturally bind purine nucleotides . Its structural similarity to purines makes it an excellent candidate for probing nucleotide-binding domains in various biological targets. The specific substitution pattern of this compound—featuring a trifluoromethyl group at the 2-position and a benzylamine at the 7-position—makes it a particularly interesting scaffold for structure-activity relationship (SAR) studies. The presence of the trifluoromethyl group is known to enhance metabolic stability and membrane permeability, crucial properties for drug-like molecules . Research into analogous TP derivatives has demonstrated their potential as inhibitors of phosphodiesterase 2 (PDE2), a target relevant for central nervous system disorders, cognitive diseases, and depressive diseases . Furthermore, the metal-chelating properties inherent to the TP scaffold, facilitated by accessible electron pairs on its nitrogen atoms (N1, N3, and N4), enable applications in bioinorganic chemistry and the development of metal-based therapeutics . The compound is supplied with a minimum purity of 90% and is provided for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in a laboratory setting following appropriate safety protocols.

Properties

IUPAC Name

N-benzyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5/c1-9-7-11(18-8-10-5-3-2-4-6-10)22-13(19-9)20-12(21-22)14(15,16)17/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXCJRLKESQQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: This step often involves the reaction of the triazole intermediate with a suitable pyrimidine precursor.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted triazolopyrimidines.

Scientific Research Applications

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolopyrimidines are a versatile class of heterocyclic compounds with diverse biological activities. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Biological Activity Key Data
Target Compound
N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-CF₃
- 5-CH₃
- 7-NH-benzyl
Non-cancer therapeutic (specific activity not explicitly stated) MW: 307.28; LogP (estimated): 3.2
Compound 43
2-(trifluoromethyl)-N-(4-(trifluoromethyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-CF₃
- 5-CH₃
- 7-NH-(4-CF₃-phenyl)
Antimalarial (Plasmodium falciparum DHOD inhibitor) MW: 362.3; Yield: 20–30%; Mp: 124–126°C; IC₅₀: <100 nM
Compound D67
2-(1,1-difluoroethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-CF₂CH₃
- 5-CH₃
- 7-NH-(4-CF₃-phenyl)
Antimalarial (DHOD inhibition) MW: 358.27; SMILES: FC(F)(F)c1ccc(cc1)Nc2cc(nc3nc(nn23)C(F)(F)C)C
Compound 78Z
2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 2-CF₂CH₃
- 5-CH₃
- 7-NH-(6-CF₃-pyridin-3-yl)
Antimalarial (DHOD binding) MW: 358.27; X-ray crystallography confirms binding to PfDHOD
Compound 29
5-Chloro-6-(4-(3-(dimethylamino)propoxy)-2,6-difluorophenyl)-N-((1-(trifluoromethyl)cyclopropyl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 5-Cl
- 6-substituted aryl
- 7-NH-(cyclopropylmethyl)
Microtubule stabilization (neurodegeneration candidate) Yield: 58%; In vitro EC₅₀: 10–50 nM

Key Findings

Substituent Effects on Bioactivity

  • The trifluoromethyl group at position 2 enhances metabolic stability and electron-withdrawing properties, critical for enzyme inhibition (e.g., DHOD in antimalarial compounds) .
  • Benzyl vs. Aryl Groups : The target compound’s benzyl group at position 7 may improve blood-brain barrier penetration compared to bulkier aryl substituents (e.g., 4-CF₃-phenyl in Compound 43), which are optimized for antiparasitic activity .

Antimalarial vs. Anticancer Profiles Compounds with difluoroethyl (D67, 78Z) or chloro (Compound 29) substituents show specificity for Plasmodium enzymes, while the target compound’s benzyl group aligns with non-cancer applications . Pyridinyl substituents (e.g., 78Z) improve solubility but reduce lipophilicity compared to benzyl derivatives .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to Compound 43 (column chromatography with EtOAc/Hexane, yields 20–30%) .
  • Amine coupling (e.g., with benzylamine) is a common step, as seen in anti-tubercular triazolopyrimidines .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties
Property Target Compound Compound 43 Compound D67
Molecular Weight 307.28 362.3 358.27
LogP (estimated) 3.2 4.1 3.8
Hydrogen Bond Donors 1 1 1
Fluorine Atoms 3 6 5
Solubility (Predicted) Moderate (benzyl) Low (aryl-CF₃) Moderate (pyridinyl)
  • Higher fluorine content (e.g., Compound 43) correlates with increased metabolic stability but reduced aqueous solubility .
  • The benzyl group in the target compound balances lipophilicity and bioavailability, making it suitable for CNS applications .

Mechanistic Insights

  • Antimalarial Triazolopyrimidines : Compounds like 43 and D67 inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHOD), a key enzyme in pyrimidine biosynthesis. Docking studies reveal that CF₃ and difluoroethyl groups enhance binding to the enzyme’s hydrophobic pocket .
  • Microtubule Stabilizers : Compound 29’s chloro and cyclopropylmethyl groups promote tubulin polymerization via a unique mechanism distinct from taxanes, highlighting structural flexibility in triazolopyrimidine design .

Biological Activity

N-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS Number: 946339-53-3) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and the implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12F3N5. The trifluoromethyl group enhances lipophilicity and may influence binding interactions with biological targets. The structural features suggest potential for DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription.

Anticancer Activity

Recent studies have demonstrated that compounds with similar triazolo-pyrimidine frameworks exhibit notable cytotoxicity against various cancer cell lines. For instance, a related compound showed IC50 values ranging from 2.44 to 9.43 µM against HCT-116 cells, indicating significant anticancer potential attributed to the trifluoromethyl moiety enhancing binding affinity to DNA .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1162.44DNA intercalation
Compound BHepG-26.29Topoisomerase II inhibition
N-benzyl...HCT-116TBDTBD

The mechanism by which this compound exerts its biological effects may involve:

  • DNA Intercalation : The planar structure allows for intercalation between base pairs in the DNA helix.
  • Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, crucial enzymes that manage DNA topology during replication and transcription .

Case Studies

A study exploring the anticancer properties of triazole-linked compounds demonstrated that derivatives with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values around 15.3 µM . This suggests that modifications to the triazole framework can significantly affect biological activity.

Table 2: Anticancer Activity in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
N-benzyl...MCF-7TBD
Triazole derivative AMDA-MB23115.3
Triazole derivative BHepG-2TBD

Q & A

Q. How to correlate in vitro enzyme inhibition with in vivo efficacy?

  • Pipeline :
  • Step 1 : Measure IC50 against recombinant PfDHODH .
  • Step 2 : Validate in P. falciparum culture (EC50 < 100 nM correlates with 90% parasite clearance) .
  • Step 3 : Test in murine malaria models (e.g., 4-day suppressive assay) .

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